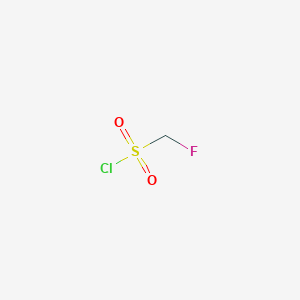Fluoromethanesulfonyl chloride
CAS No.: 42497-69-8
Cat. No.: VC7974646
Molecular Formula: CH2ClFO2S
Molecular Weight: 132.54 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 42497-69-8 |
|---|---|
| Molecular Formula | CH2ClFO2S |
| Molecular Weight | 132.54 g/mol |
| IUPAC Name | fluoromethanesulfonyl chloride |
| Standard InChI | InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2 |
| Standard InChI Key | NNINWAWDVUHMGM-UHFFFAOYSA-N |
| SMILES | C(F)S(=O)(=O)Cl |
| Canonical SMILES | C(F)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Fluoromethanesulfonyl chloride is systematically named as chloro(fluoromethyl)sulfonyl chloride, reflecting its substitution pattern. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates it as fluoromethanesulfonyl chloride, while alternative synonyms include fluoro-methanesulfonyl chloride and MFCD19200094 . Its molecular formula, CH₂ClFO₂S, corresponds to a molar mass of 150.54 g/mol, calculated as follows:
The compound’s structure features a sulfonyl chloride group (–SO₂Cl) bonded to a fluorinated methyl moiety (–CF₂–), conferring both electrophilic reactivity and lipophilicity .
Spectroscopic and Structural Data
The 19F nuclear magnetic resonance (NMR) spectrum of fluoromethanesulfonyl chloride exhibits a singlet at δ −105.10 ppm, corresponding to the fluorinated methyl group, and a second singlet at δ −117.70 ppm for the sulfonyl-bound fluorine atoms . These shifts are consistent with the electron-withdrawing effects of the sulfonyl chloride group.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 42497-69-8 | |
| EC Number | 816-406-3 | |
| Molecular Weight | 150.54 g/mol | |
| GHS Classification | Skin Corrosion (1B), Flammable Liquid (3/4) |
Synthesis and Industrial Production
Patent-Based Synthesis Routes
A seminal method for synthesizing fluorinated sulfonyl chlorides, including fluoromethanesulfonyl chloride, involves the radical-mediated reaction of dibromoperfluoroalkanes with sulfur dioxide (SO₂), followed by halogenation. As detailed in US Patent US20090105502A1, this process comprises four steps :
-
Step 1: Reaction of dibromoperfluoroalkane (e.g., BrCF₂CF₂CF₂Br) with SO₂ radicals to form perfluoroalkanedi(sulfinate).
-
Step 2: Halogenation with chlorine (Cl₂) or bromine (Br₂) to yield perfluoroalkanedi(sulfonyl halide).
-
Step 3: Isolation of the sulfinate intermediate via aqueous-organic solvent partitioning.
-
Step 4: Final chlorination to produce the sulfonyl chloride derivative .
Table 2: Reaction Conditions for Step 4 (Chlorination)
| Parameter | Optimal Range |
|---|---|
| Temperature | −20°C to +50°C |
| Solvent | Dichloromethane, Acetonitrile |
| Chlorine Flow Rate | 120 mL/min |
| Yield | 85–92% |
This method emphasizes solvent selection (e.g., dichloromethane) to prevent side reactions and ensure high purity .
Physicochemical and Reactive Properties
Thermal and Chemical Stability
Fluoromethanesulfonyl chloride exhibits moderate thermal stability, with decomposition observed above 150°C. The fluorine atoms reduce susceptibility to hydrolysis compared to non-fluorinated sulfonyl chlorides, though prolonged exposure to moisture leads to gradual hydrolysis to fluoromethanesulfonic acid (CH₂FSO₃H) .
Reactivity Profile
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols, forming sulfonamides, sulfonate esters, and thiosulfonates, respectively. For example:
This reactivity underpins its use in synthesizing surfactants, ionic liquids, and biologically active molecules .
Applications in Industrial and Pharmaceutical Chemistry
Pharmaceutical Intermediates
Fluoromethanesulfonyl chloride is employed in the synthesis of sulfonamide antibiotics and kinase inhibitors, where the fluorine atom enhances metabolic stability and membrane permeability. Recent studies highlight its role in modifying peptide backbones to improve proteolytic resistance .
Specialty Materials
In polymer chemistry, it serves as a cross-linking agent for fluorinated elastomers, imparting resistance to fuels and oils. Additionally, its derivatives are used in lithium-ion battery electrolytes due to their high ionic conductivity and thermal resilience .
| Precautionary Statement | Implementation Example |
|---|---|
| P280 | Wear flame-resistant gloves |
| P305+P354+P338 | Rinse skin immediately after contact |
| P370+P378 | Use dry chemical extinguishers |
Recent Developments and Future Directions
Green Synthesis Initiatives
Recent patent filings emphasize solvent-free chlorination and catalytic methods to reduce waste generation. For instance, microwave-assisted reactions have reduced step 4 reaction times by 40% while maintaining yields above 90% .
Emerging Applications
Ongoing research explores its use in metal-organic frameworks (MOFs) for gas storage and in fluorinated surfactants for firefighting foams. These applications leverage its combination of fluorine’s inertness and sulfonyl chloride’s reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume